
2-(4-Isopropoxybenzoyl)-4-methylpyridine
Vue d'ensemble
Description
2-(4-Isopropoxybenzoyl)-4-methylpyridine, also known as IMB-103, is a chemical compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound belongs to the family of pyridine derivatives and has been shown to have promising effects in various fields of research.
Applications De Recherche Scientifique
Hydrogen Bonded Supramolecular Association
A study explored the molecular salts formed from self-assembly of 2-amino-4-methylpyridine with various aromatic carboxylic acids. The compounds demonstrated significant noncovalent interactions in their crystal packing, contributing to their supramolecular architectures, ranging from 1D to 3D framework structures (Khalib, Thanigaimani, Arshad, & Razak, 2014).
Benzo-Crown Ethers Synthesis
Research on condensation reactions involving 4'-formyl-5'-hydroxybenzo-15-crown-5 and 2-amino-4-methylpyridine led to the synthesis of new crown ethers. These compounds showed interesting tautomeric equilibria and formed crystalline complexes with sodium perchlorate, highlighting their potential in complexation and structural studies (Hayvalı, Hayvalı, Kılıç, Hökelek, & Weber, 2003).
Crystal Structure of Organic Salts
Another study focused on the crystal structure of organic salts formed from 2-amino-6-methylpyridine with meta and para methylbenzoic acids. The compounds were characterized by FTIR, NMR spectroscopy, and single-crystal X-ray diffraction, revealing intricate supramolecular structures based on N—H…O hydrogen bonds and other noncovalent associations (Thanigaimani, Khalib, Arshad, Razak, & Sivajeyanthi, 2015).
Electrophoretic Separation Optimization
Research on the separation of methylpyridines, including 2-, 3-, and 4-methylpyridines, in free solution capillary electrophoresis was conducted. This study enhanced understanding of the relationships between pH and separation, contributing to improved methodologies in electrophoretic separation processes (Wren, 1991).
Co-Crystal Synthon Polymorphism
A study involving co-crystals of 4,4'-bipyridine and 4-hydroxybenzoic acid exhibited synthon polymorphism. The structural insights gained contribute to a deeper understanding of molecular interactions and crystal formation dynamics (Mukherjee & Desiraju, 2011).
Metal Complexes Synthesis
Research on the synthesis of metal complexes using 2-amino-4-methylpyridine resulted in the creation of mononuclear and binuclear complexes. This study provided valuable insights into magnetic, spectral, and electrochemical properties of these metal complexes, expanding the understanding of coordination chemistry (Gagne, Marritt, Marks, & Siegl, 1981).
Propriétés
IUPAC Name |
(4-methylpyridin-2-yl)-(4-propan-2-yloxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-14-6-4-13(5-7-14)16(18)15-10-12(3)8-9-17-15/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOLPYIZTPBLGEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Isopropoxybenzoyl)-4-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Fluoro-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B1391936.png)
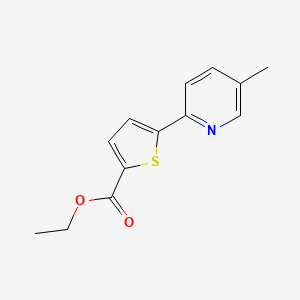

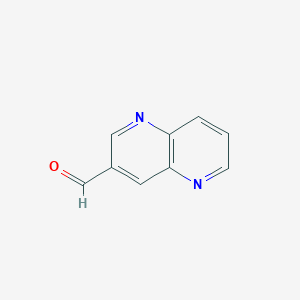
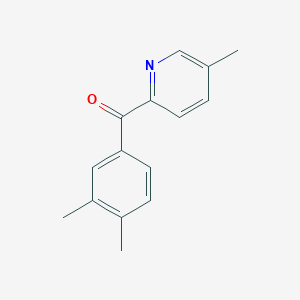
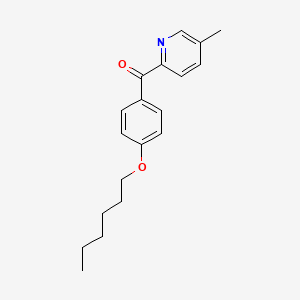
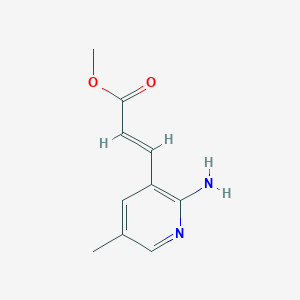
![5-Fluoro-4-(trimethylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391950.png)
![5-Fluoro-3,4-diiodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391951.png)
![Potassium trifluoro[(propan-2-yloxy)methyl]boranuide](/img/structure/B1391953.png)
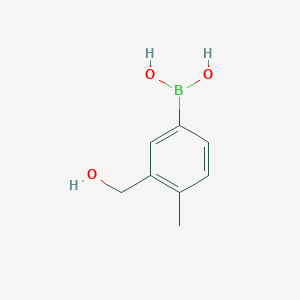
![5-Fluoro-4-((trimethylsilyl)ethynyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391955.png)